NW-hydroxy-L-argininedihydrochloride
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Overview
Description
NW-hydroxy-L-argininedihydrochloride is a compound known for its role as an arginase inhibitor and a precursor in the biosynthesis of nitric oxide. It is an intermediate in the nitric oxide synthase (NOS) catalysis process and has significant implications in cardiovascular health and disease treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NW-hydroxy-L-argininedihydrochloride involves the hydroxylation of L-arginine. One approach includes the use of nitric oxide synthase (NOS) to catalyze the conversion of L-arginine to NW-hydroxy-L-arginine. This process can be optimized by controlling the reaction conditions such as pH, temperature, and the presence of cofactors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is designed to maximize yield and purity, often employing bioreactors and continuous flow systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
NW-hydroxy-L-argininedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce nitric oxide and citrulline.
Reduction: It can be reduced to form L-arginine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cytochrome P450 and reducing agents such as hydrogen gas. The reactions typically occur under controlled conditions of temperature and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and L-arginine. These products have significant biological roles, particularly in the regulation of vascular tone and immune response .
Scientific Research Applications
NW-hydroxy-L-argininedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nitric oxide and related compounds.
Biology: It serves as a tool to study the nitric oxide synthase pathway and its regulation.
Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases, hypertension, and erectile dysfunction.
Industry: It is used in the production of nitric oxide donors and arginase inhibitors for pharmaceutical applications
Mechanism of Action
NW-hydroxy-L-argininedihydrochloride exerts its effects primarily through the inhibition of arginase and the production of nitric oxide. It binds to the active site of arginase, preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition increases the availability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. The nitric oxide produced then acts on various molecular targets, including guanylate cyclase, leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Nω-hydroxy-nor-L-arginine (nor-NOHA): Another potent arginase inhibitor with similar biological activities.
α-difluoromethylornithine (DFMO): An irreversible inhibitor of arginase with antitumor activity.
Sauchinone: A plant-derived arginase inhibitor with therapeutic potential
Uniqueness
NW-hydroxy-L-argininedihydrochloride is unique due to its dual role as both an arginase inhibitor and a nitric oxide precursor. This dual functionality makes it a valuable compound in both research and therapeutic applications, particularly in the context of cardiovascular health and disease treatment .
Properties
Molecular Formula |
C6H16Cl2N4O3 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m0../s1 |
InChI Key |
NWITUXDOZKXKLL-FHNDMYTFSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NO.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Origin of Product |
United States |
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